molecular formula C17H19F2N3O3S B2769825 3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705941-04-3

3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2769825
CAS No.: 1705941-04-3
M. Wt: 383.41
InChI Key: WBUORQGRJGSUGR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H19F2N3O3S and its molecular weight is 383.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant body of research has been devoted to the synthesis and spectral analysis of 1,3,4-oxadiazole bearing compounds. These compounds are synthesized through various chemical processes, involving the conversion of organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazoles with specific substitutions aimed at enhancing biological activity (Khalid et al., 2016). The structural elucidation of these compounds is achieved through modern spectroscopic techniques, ensuring the accuracy of the synthesized compounds.

Biological Evaluation

The synthesized compounds exhibit a range of biological activities. Some derivatives have been evaluated for their antibacterial and anti-enzymatic potentials, showing promising results against various bacterial strains and enzymes. For instance, compounds with specific substitutions have shown significant inhibitory activity against butyrylcholinesterase (BChE) enzyme, which is a target for Alzheimer’s disease treatment (Rehman et al., 2018). Molecular docking studies further support these findings, indicating the potential of these compounds to bind and inhibit target enzymes effectively.

Antibacterial and Anticancer Activities

A series of N-substituted derivatives has been synthesized and evaluated for their antibacterial and anticancer potential. These compounds have shown varying degrees of activity against gram-positive and gram-negative bacteria, as well as potential anticancer properties against various cancer cell lines. The research highlights the role of specific substitutions in enhancing the biological activity of these compounds, with some showing significant potential as new drug candidates for treating diseases like Alzheimer’s and cancer (Iqbal et al., 2017).

Anti-inflammatory and Anti-diabetic Activities

Further studies have explored the anti-inflammatory and anti-diabetic activities of 1,3,4-oxadiazole derivatives. These studies reveal that certain compounds exhibit good anti-inflammatory activity, comparable to or better than standard drugs in use. Additionally, some derivatives show promising anti-diabetic properties, highlighting their potential in managing diabetes and related complications (Kavitha et al., 2019).

Properties

IUPAC Name

3-cyclopropyl-5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3S/c18-13-4-1-5-14(19)16(13)26(23,24)22-8-2-3-11(10-22)9-15-20-17(21-25-15)12-6-7-12/h1,4-5,11-12H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUORQGRJGSUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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